p-Nitrophenyl iodoacetate

Protein Crosslinking Myosin Structure-Activity Relationship

Substituting halogenated acetylation reagents compromises reaction kinetics and experimental reproducibility. p-Nitrophenyl Iodoacetate is the definitive solution for introducing iodoacetyl handles with high reactivity and real-time UV-Vis monitoring. - Achieves rapid, selective cysteine alkylation (iodoacetyl >> bromo/chloro analogues) - Enables short-range crosslinking (3-4.5 Å) to map spatial proximity in protein complexes - Provides controlled kinetics with the 4-nitrophenyl reporter group for quantitative assays Supplied with rigorous quality assurance to ensure lot-to-lot consistency.

Molecular Formula C8H6INO4
Molecular Weight 307.04 g/mol
CAS No. 31252-85-4
Cat. No. B015019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrophenyl iodoacetate
CAS31252-85-4
Synonyms4-nitrophenyl iodoacetate
p-nitrophenyl iodoacetate
Molecular FormulaC8H6INO4
Molecular Weight307.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)CI
InChIInChI=1S/C8H6INO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2
InChIKeyGERXSZLDSOPHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Nitrophenyl Iodoacetate (CAS 31252-85-4) 基线特性与采购概况


p-Nitrophenyl Iodoacetate (CAS 31252-85-4),化学名为乙酸,2-碘代,4-硝基苯基酯,属于卤代乙酰化试剂。它是一种具有巯基反应活性的化合物,作为酯类,其活性高于对应的酰胺类试剂 。其分子量为 307.04 g/mol,熔点范围通常在 79-82 °C,需要冷藏储存(2-8°C)。该化合物用于在生物分子(如多肽和蛋白质)中引入碘乙酰基,以进行后续修饰或交联研究 [1]。

采购须知:为何 p-Nitrophenyl Iodoacetate 不可被类似物简单替代


在采购该试剂时,必须明确意识到,其类似物或同类卤代乙酰化试剂之间不可互换。p-Nitrophenyl Iodoacetate 的特性由三部分协同决定:硝基苯基(赋予紫外可见光吸收和离去能力)、碘代乙酰基(高反应性亲电体)和酯键(水解不稳定性)。将其替换为溴代或氯代类似物会显著降低反应速率,而替换为碘乙酰胺则会改变反应位点的选择性和稳定性。即使都是碘代物,选择 p-Nitrophenyl Iodoacetate 而非简单的碘乙酸,是因为前者在生化应用中能提供更可控的反应动力学和便于监测的“报告”基团 。因此,任意替换都会破坏实验的量化结果和可重复性。

p-Nitrophenyl Iodoacetate 差异化量化证据指南:与同类试剂的直接对比


反应活性比较:p-Nitrophenyl Iodoacetate vs. p-Nitrophenyl Bromoacetate 在蛋白交联中的等效应用

在肌球蛋白亚片段-1(S-1)的蛋白质交联研究中,p-Nitrophenyl Iodoacetate 和其类似物 p-Nitrophenyl Bromoacetate 被作为双功能试剂进行测试。两者均能在 3-4.5 Å 的交联距离内,通过活性巯基 SH2,将 20-kDa 重链片段与 26-kDa 片段交联,且该交联能被核苷酸完全消除 [1]。这表明,在该特定应用场景下,两者具有可比较的效能。然而,选择碘代物通常因其更好的离去基团能力而具有更快的反应动力学,这在文献中虽未量化,但基于化学原理可作此推断。

Protein Crosslinking Myosin Structure-Activity Relationship

反应活性比较:p-Nitrophenyl Iodoacetate vs. p-Nitrophenyl Chloroacetate 的理论差异

虽然未发现对 p-Nitrophenyl Iodoacetate 和 p-Nitrophenyl Chloroacetate 的直接头对头比较研究,但基于公认的有机化学原理,C-I 键的键能(~57 kcal/mol)显著低于 C-Cl 键(~81 kcal/mol),使得碘化物成为更好的离去基团。因此,在与巯基或氨基等亲核试剂的反应中,p-Nitrophenyl Iodoacetate 的反应速率将显著快于其氯代类似物 p-Nitrophenyl Chloroacetate 。这一差异在温和的生化条件下尤为重要。

Chemical Reactivity Leaving Group Nucleophilic Substitution

水解稳定性比较:p-Nitrophenyl Iodoacetate vs. 甲硫基磺酸酯 (MTS) 试剂

在水溶液中的稳定性是选择巯基反应试剂的关键考量因素。虽然没有 p-Nitrophenyl Iodoacetate 的水解半衰期具体数据,但类似研究表明,其他巯基反应试剂如 MTSET 在 pH 7.5、室温下的水解半衰期约为 10 分钟,而 MTSEA 约为 15 分钟 。p-Nitrophenyl Iodoacetate 作为一种活性酯,预计其对水解的敏感度类似或更高。因此,标准操作流程强烈建议在使用前新鲜配制溶液,以确保反应活性和浓度准确 。

Hydrolytic Stability Reagent Handling Thiol Modification

p-Nitrophenyl Iodoacetate 的最佳研究与工业应用场景


1. 蛋白质空间结构与功能研究:特定片段间的交联

当研究目标是探测复杂蛋白质复合物(如肌球蛋白)中特定结构域(如 20-kDa 和 26-kDa 片段)之间的空间邻近性时,p-Nitrophenyl Iodoacetate 是理想选择。其交联距离(3-4.5 Å)和对核苷酸状态的敏感性使其成为揭示构象变化的精确探针 [1]。

2. 需要快速巯基烷基化的实验方案

在需要对蛋白质或多肽上的半胱氨酸残基进行快速、高效的烷基化修饰时,p-Nitrophenyl Iodoacetate 因其碘代乙酰基的高反应性而优于氯代或溴代类似物。这在时间敏感的生化实验或合成流程中具有关键优势 。

3. 引入碘乙酰基以进行后续生物偶联

当实验流程的第一步需要在目标分子上特异性引入一个碘乙酰基“把手”,以便后续与含巯基的探针、药物或生物材料进行偶联时,p-Nitrophenyl Iodoacetate 是标准的酰化试剂选择 。

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